molecular formula C12H18N2O4S B8402579 6-Isobutyl-2-methanesulfonyl-pyrimidine-4-carboxylic acid ethyl ester

6-Isobutyl-2-methanesulfonyl-pyrimidine-4-carboxylic acid ethyl ester

Cat. No. B8402579
M. Wt: 286.35 g/mol
InChI Key: NCFNZMCPPJNSDQ-UHFFFAOYSA-N
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Patent
US08299086B2

Procedure details

The title compound is obtained as a yellow oil (82 mg) in analogy to 2-ethoxy-6-ethyl-pyrimidine-4-carboxylic acid starting from 6-isobutyl-2-methanesulfonyl-pyrimidine-4-carboxylic acid ethyl ester, KOtBu and methanol; LC-MS: tR=0.77 min, [M+H]+=210.96.
Name
2-ethoxy-6-ethyl-pyrimidine-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3]C1N=C(C(O)=O)C=C(CC)N=1)C.C([O:17][C:18]([C:20]1[CH:25]=[C:24]([CH2:26][CH:27]([CH3:29])[CH3:28])[N:23]=[C:22](S(C)(=O)=O)[N:21]=1)=[O:19])C.CC([O-])(C)C.[K+]>CO>[CH2:26]([C:24]1[N:23]=[C:22]([O:3][CH3:1])[N:21]=[C:20]([C:18]([OH:17])=[O:19])[CH:25]=1)[CH:27]([CH3:29])[CH3:28] |f:2.3|

Inputs

Step One
Name
2-ethoxy-6-ethyl-pyrimidine-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=NC(=CC(=N1)C(=O)O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=NC(=C1)CC(C)C)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC(=NC(=N1)OC)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.